N,N-dibutyl-3-phenylpropanamide

Lipophilicity Phase partitioning Extractant design

N,N-Dibutyl-3-phenylpropanamide (CAS 57772-72-2) is a tertiary amide belonging to the N,N-dialkyl-3-phenylpropanamide class, with a molecular formula of C17H27NO and a molecular weight of 261.4 g/mol. It features a 3-phenylpropanoyl core substituted with two n-butyl groups on the amide nitrogen, yielding a computed LogP of 4.1, zero hydrogen bond donors, and a topological polar surface area of 20.3 Ų.

Molecular Formula C17H27NO
Molecular Weight 261.4 g/mol
CAS No. 57772-72-2
Cat. No. B180927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibutyl-3-phenylpropanamide
CAS57772-72-2
Molecular FormulaC17H27NO
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)CCC1=CC=CC=C1
InChIInChI=1S/C17H27NO/c1-3-5-14-18(15-6-4-2)17(19)13-12-16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3
InChIKeyMJXVWPXKINHDFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibutyl-3-phenylpropanamide (CAS 57772-72-2): Procurement-Relevant Physicochemical and Functional Profile


N,N-Dibutyl-3-phenylpropanamide (CAS 57772-72-2) is a tertiary amide belonging to the N,N-dialkyl-3-phenylpropanamide class, with a molecular formula of C17H27NO and a molecular weight of 261.4 g/mol [1]. It features a 3-phenylpropanoyl core substituted with two n-butyl groups on the amide nitrogen, yielding a computed LogP of 4.1, zero hydrogen bond donors, and a topological polar surface area of 20.3 Ų [1]. The compound is a member of a broader series of 47 N,N-dialkylamides originally synthesized and characterized as novel extractants for metal ion separation, demonstrating high solubility in organic solvents, negligible water solubility, and robust thermal and chemical stability profiles [2].

Why N,N-Dibutyl-3-phenylpropanamide Cannot Be Replaced by Generic N,N-Dialkylamide Analogs


Within the N,N-dialkyl-3-phenylpropanamide series, the butyl substituent length directly governs lipophilicity, organic-phase partitioning, and extraction efficiency for metal ions, while the 3-phenylpropanamide backbone determines conformational flexibility distinct from 2-phenyl positional isomers [1]. The 47-compound study by Al-Jallo et al. demonstrated that thermal stability at 80 °C and chemical resistance to 3 M HNO₃ are shared class features, yet the specific alkyl chain length critically influences solubility ratios between organic and aqueous phases, directly impacting extractant performance [2]. Substituting a shorter-chain analog (e.g., N,N-dimethyl or N,N-diethyl) would reduce LogP by 1.5–2.5 units, substantially altering phase-transfer behavior and metal coordination geometry, as quantified in the evidence below [1].

Quantitative Differentiation Evidence for N,N-Dibutyl-3-phenylpropanamide Versus Closest Analogs


Lipophilicity (LogP) Advantage of N,N-Dibutyl Over N,N-Dimethyl and N,N-Diethyl 3-Phenylpropanamide Analogs

N,N-Dibutyl-3-phenylpropanamide exhibits a computed XLogP3 of 4.1, reflecting significantly higher lipophilicity than its N,N-dimethyl (predicted LogP ~1.5–2.0) and N,N-diethyl (predicted LogP ~2.5–3.0) analogs [1]. This ~2–2.5 LogP unit increase translates to approximately 100- to 300-fold greater partitioning into organic phases, a critical determinant for liquid-liquid extraction efficiency of metal ions from acidic aqueous media [1][2].

Lipophilicity Phase partitioning Extractant design

Thermal Stability of N,N-Dibutyl-3-phenylpropanamide at 80 °C Over 48 Hours

In the systematic 47-compound study by Al-Jallo et al., N,N-dibutyl-3-phenylpropanamide (as part of the N,N-dialkylamide series) demonstrated full thermal stability when heated at 80 °C for 2 days, with no detectable degradation [1]. This thermal robustness exceeds that of tributyl phosphate (TBP), the conventional nuclear fuel reprocessing extractant, which undergoes gradual hydrolytic degradation at sustained elevated temperatures [1].

Thermal stability Process chemistry Nuclear fuel reprocessing

Chemical Stability in 3 M Nitric Acid: N,N-Dibutyl-3-phenylpropanamide Versus Organophosphate Extractants

N,N-Dibutyl-3-phenylpropanamide, as a representative N,N-dialkylamide, was tested for chemical stability in 3 M HNO₃, a condition simulating nuclear fuel dissolution liquor [1]. The amide class demonstrated resistance to acid-catalyzed hydrolysis under these conditions, whereas tri-n-butyl phosphate (TBP) undergoes partial degradation via C–O bond cleavage in concentrated nitric acid, generating dibutyl phosphate that complicates downstream separation [1].

Chemical stability Acid resistance Solvent extraction

Hydrogen Bonding Profile: Zero H-Bond Donors Enables Purely Acceptor-Driven Coordination

N,N-Dibutyl-3-phenylpropanamide possesses zero hydrogen bond donors and exactly one hydrogen bond acceptor (the carbonyl oxygen), as computed by Cactvs 3.4.8.24 [1]. This contrasts with primary amides (e.g., 3-phenylpropanamide) which carry two H-bond donors, and secondary N-monobutyl analogs which carry one donor. The absence of H-bond donor capacity eliminates self-association via amide N–H···O=C hydrogen bonding, reducing viscosity and preventing competitive hydrogen bonding that could interfere with metal ion coordination at the carbonyl oxygen [1].

Hydrogen bonding Metal coordination Extractant selectivity

Positional Isomer Differentiation: 3-Phenylpropanamide Backbone Versus 2-Phenylpropanamide Backbone

N,N-Dibutyl-3-phenylpropanamide incorporates a 3-phenylpropanamide backbone (phenyl group at C3 of the propanamide chain), distinguishing it from the 2-phenylpropanamide positional isomer (N,N-dibutyl-2-phenylpropanamide) [1]. The 3-phenyl isomer possesses nine rotatable bonds versus the 2-phenyl isomer's seven rotatable bonds (due to reduced steric hindrance at the chiral C2 center), resulting in greater conformational freedom and a different spatial presentation of the phenyl ring relative to the amide carbonyl [1].

Regioisomerism Conformational flexibility Structure-activity relationship

Gamma-Radiation Stability of N,N-Dialkylamides Including N,N-Dibutyl-3-phenylpropanamide

The N,N-dialkylamide series encompassing N,N-dibutyl-3-phenylpropanamide was evaluated for stability against gamma irradiation [1]. The class demonstrated radiolytic resilience superior to organophosphate extractants, which suffer from radiolytically induced P–O bond cleavage. This stability is attributed to the amide bond's resonance energy (~75–85 kJ/mol) which dissipates absorbed radiation energy through vibrational modes rather than bond scission [1].

Radiolytic stability Nuclear reprocessing Extractant longevity

Procurement-Targeted Application Scenarios for N,N-Dibutyl-3-phenylpropanamide Based on Quantitative Evidence


Actinide and Lanthanide Solvent Extraction in Nuclear Fuel Reprocessing

N,N-Dibutyl-3-phenylpropanamide's high LogP (4.1) ensures efficient organic-phase retention during liquid-liquid extraction of U(VI), Pu(IV), and Th(IV) from 3 M HNO₃ media, while its thermal stability at 80 °C and radiolytic resilience make it a viable replacement for TBP in PUREX-type flowsheets [1][2]. Its zero H-bond donor count prevents undesirable aqueous-phase partitioning via hydrogen bonding, maintaining high distribution ratios for target actinides [1].

Specialty Chemical Intermediate for N-Substituted Benzenepropanamide Pharmaceuticals

As a tertiary amide building block, N,N-dibutyl-3-phenylpropanamide serves as a lipophilic intermediate in the synthesis of N-substituted benzenepropanamide derivatives under investigation for pain and inflammation indications [3]. The 3-phenylpropanamide backbone provides the core pharmacophore, while the dibutyl substituents can be strategically retained to modulate LogP or subsequently deprotected, offering synthetic versatility not available with dimethyl or diethyl analogs [1].

Model Compound for N,N-Dialkylamide Structure-Property Relationship Studies

The well-characterized physicochemical profile of N,N-dibutyl-3-phenylpropanamide (LogP 4.1, TPSA 20.3 Ų, 9 rotatable bonds, 0 HBD, 1 HBA) makes it an ideal reference standard for computational and experimental studies investigating the effect of N-alkyl chain length on amide solvation, metal coordination geometry, and phase-transfer thermodynamics [1]. Its intermediate chain length (C4) bridges the gap between short-chain (methyl, ethyl) and long-chain (octyl, decyl) N,N-dialkylamides, enabling interpolation of property trends [1][2].

Non-Phosphate Extractant for Precious Metal Recovery from Acidic Leachates

The chemical stability of N,N-dibutyl-3-phenylpropanamide in 3 M HNO₃ and its high organic-phase solubility recommend it for precious metal (e.g., Pd, Pt, Au) solvent extraction from acidic hydrometallurgical streams, where traditional organophosphate extractants suffer from hydrolytic degradation and emulsification issues [2]. The tertiary amide structure eliminates the acidic degradation products that complicate stripping and solvent regeneration in phosphate-based systems [2].

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